4-{[(4-bromophenyl)sulfonyl](methyl)amino}-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide
Overview
Description
4-{(4-bromophenyl)sulfonylamino}-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a sulfonyl group, a thiadiazole ring, and halogenated phenyl groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(4-bromophenyl)sulfonylamino}-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazides with thiosemicarbazides under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{(4-bromophenyl)sulfonylamino}-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenated phenyl groups can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute halogen atoms on the aromatic rings.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group yields sulfone derivatives, while reduction of nitro groups results in amine derivatives.
Scientific Research Applications
4-{(4-bromophenyl)sulfonylamino}-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and chemical products due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-{(4-bromophenyl)sulfonylamino}-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and thiadiazole groups are believed to play a crucial role in its biological activity by interacting with enzymes and proteins, thereby inhibiting their function. This interaction can lead to antimicrobial effects by disrupting the cell wall synthesis of bacteria .
Comparison with Similar Compounds
Similar Compounds
4-bromophenyl methyl sulfone: Shares the sulfonyl group and bromophenyl moiety but lacks the thiadiazole ring and chlorophenoxy group.
4-{[(4-bromophenyl)sulfonyl]phenyl}morpholine: Contains a similar sulfonyl group but differs in the presence of a morpholine ring instead of the thiadiazole ring.
Uniqueness
4-{(4-bromophenyl)sulfonylamino}-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and thiadiazole groups enhances its potential as a versatile compound in various scientific applications.
Properties
IUPAC Name |
4-[(4-bromophenyl)sulfonyl-methylamino]-N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrClN4O4S2/c1-32(38(34,35)23-13-7-20(27)8-14-23)16-19(18-5-3-2-4-6-18)15-24(33)29-26-31-30-25(37-26)17-36-22-11-9-21(28)10-12-22/h2-14,19H,15-17H2,1H3,(H,29,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGCGWZYWLVZKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CC(=O)NC1=NN=C(S1)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrClN4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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